2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
CAS No.: 941981-19-7
Cat. No.: VC4933717
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941981-19-7 |
|---|---|
| Molecular Formula | C22H19FN4O3 |
| Molecular Weight | 406.417 |
| IUPAC Name | 2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H23FN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-12,19-20,25H,2,13-14H2,1H3,(H,24,28) |
| Standard InChI Key | TUMXMGGHVPKGKY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide, reflects its intricate architecture. Its molecular formula, C₂₂H₁₉FN₄O₃, corresponds to a molecular weight of 406.417 g/mol. Key structural components include:
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A pyrazolo[1,5-a]pyrazine bicyclic core, which provides a rigid scaffold for intermolecular interactions.
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A 4-ethoxyphenyl substituent at position 2, contributing electron-donating effects via the ethoxy group.
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A 4-oxo group at position 4, enhancing hydrogen-bonding capacity.
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An N-(4-fluorophenyl)acetamide side chain, introducing fluorophilic and hydrogen-bonding motifs .
The SMILES notation, CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F, underscores the spatial arrangement of these groups, which is critical for target engagement.
Spectroscopic Characterization
While experimental spectral data for this specific compound remain unpublished, analogous pyrazolo[1,5-a]pyrazine derivatives exhibit distinct NMR and MS profiles. For example:
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¹H NMR: Pyrazolo[1,5-a]pyrazine protons typically resonate at δ 7.5–8.5 ppm for aromatic signals, with acetamide NH protons appearing near δ 10.5 ppm.
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MS: Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 407.4 for C₂₂H₁₉FN₄O₃).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined in Figure 1 (hypothetical pathway inferred from analogs ):
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Core Construction: Condensation of 5-aminopyrazole with diethyl malonate under basic conditions forms the pyrazolo[1,5-a]pyrazine core.
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Functionalization:
Table 1: Comparative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | EtOH, NaOEt, 130°C, 18 h | 74–94 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 65–85 | |
| Amide coupling | EDC, HOBt, DCM, rt | 70–90 |
Purification and Analytical Challenges
Purification often requires column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol. Impurities arise from regioisomeric byproducts during cyclization, necessitating rigorous HPLC monitoring .
Biological Activity and Mechanism
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Target compound | PI3Kδ (pred.) | N/A | High (pred.) |
| CPL302253 | PI3Kδ | 2.8 | >100-fold |
| Idelalisib | PI3Kδ | 2.5 | Moderate |
Anti-inflammatory and Anticancer Activity
While direct evidence is limited, derivatives with benzodioxole or fluorophenyl motifs exhibit:
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Anti-inflammatory effects: COX-2 inhibition (IC₅₀ ~50 nM in analogs).
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Antiproliferative activity: GI₅₀ values of 1–10 µM in breast cancer cell lines (MCF-7, MDA-MB-231) .
Pharmacological and Toxicological Considerations
ADMET Profiles
Predicted properties (via SwissADME ):
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Solubility: Log S = -4.2 (poor aqueous solubility).
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Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (moderate).
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CYP inhibition: Moderate inhibitor of CYP3A4 (risk of drug interactions).
Toxicity Risks
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hERG binding: Predicted IC₅₀ = 2.1 µM (potential cardiotoxicity) .
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Ames test: Negative in analogs, suggesting low mutagenic risk .
Future Directions and Challenges
Structural Optimization
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Bioavailability enhancement: PEGylation or prodrug strategies to improve solubility.
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Selectivity modulation: Substituent engineering to reduce off-target effects (e.g., replacing ethoxy with sulfonamide ).
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume